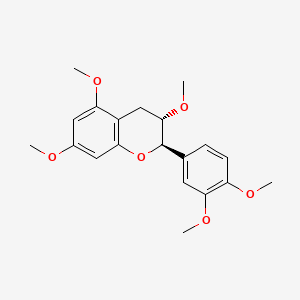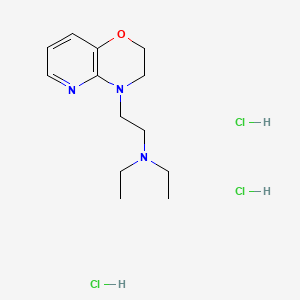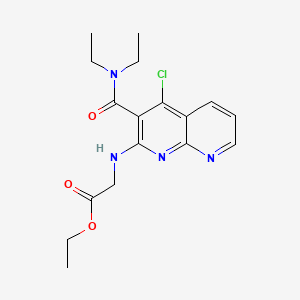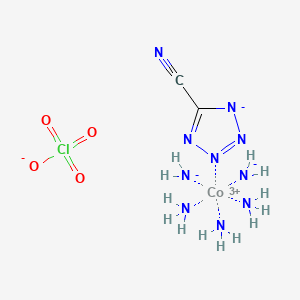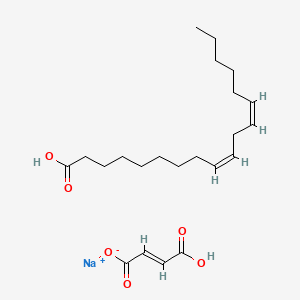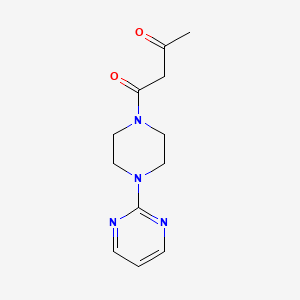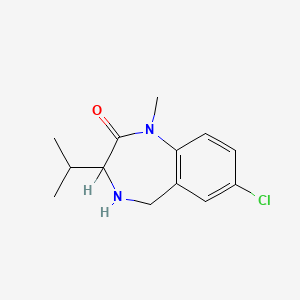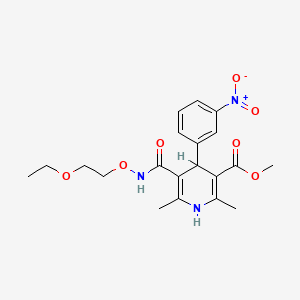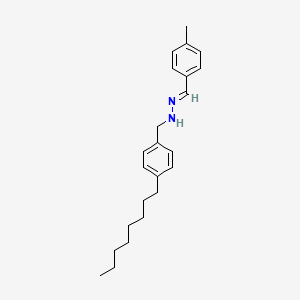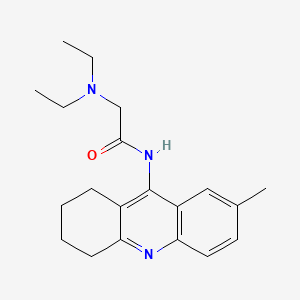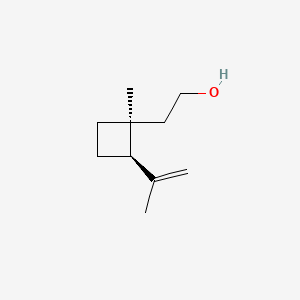
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. The specific stereoisomerism in this compound is denoted by (1S,2R), indicating the configuration of the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diene with an alcohol group in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
Chemical Reactions Analysis
Types of Reactions
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are different alcohols or hydrocarbons.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
Scientific Research Applications
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by activating or inhibiting specific proteins.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)-
- Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, [1S-(1α,2β,4β)]-
Uniqueness
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- is unique due to its specific stereoisomerism, which can result in different chemical and biological properties compared to its similar compounds. The (1S,2R) configuration can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
68225-45-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1 |
InChI Key |
SJKPJXGGNKMRPD-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]1(C)CCO |
Canonical SMILES |
CC(=C)C1CCC1(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



